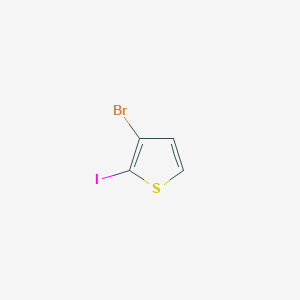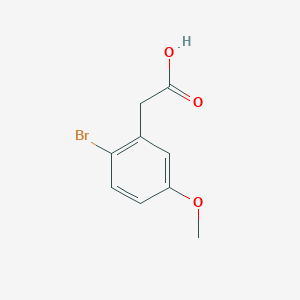
2-(2-Brom-5-methoxyphenyl)essigsäure
Übersicht
Beschreibung
2-(2-Bromo-5-methoxyphenyl)acetic acid is a brominated aromatic compound with a methoxy group and an acetic acid substituent attached to the phenyl ring. The presence of the bromine atom suggests that this compound could be a key intermediate in various chemical syntheses, particularly due to the electron-withdrawing nature of the bromine which can influence further chemical reactions .
Synthesis Analysis
The synthesis of related brominated aromatic compounds typically involves regioselective bromination reactions. For instance, 2-(3-Bromo-4-methoxyphenyl)acetic acid was synthesized with a high yield of 84% by brominating 4-methoxyphenylacetic acid using bromine in acetic acid . Similarly, the synthesis of amino 2-(5-bromo-6-methoxy-2-naphthyl) propionic acid, an intermediate of naproxen, was achieved by bromination of 2-methoxynaphthalene followed by several steps including acylation and hydrolysis, with an overall yield of 68% .
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be quite complex. For example, the molecular structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid shows that the methoxy group is nearly coplanar with the phenyl ring, while the acetic acid substituent is significantly tilted relative to the ring. The angles at the substituents indicate the electron-withdrawing effect of the bromine atom and the electron-donating properties of the other substituents .
Chemical Reactions Analysis
Brominated compounds like 2-(2-Bromo-5-methoxyphenyl)acetic acid can undergo various chemical reactions, including electrophilic substitution. The kinetics of bromination of methoxycarbonyl derivatives in acetic acid solution have been studied, showing characteristic features similar to those of benzene derivatives . Additionally, the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid involved cyclization of the carboxylic acid group with thiosemicarbazide, indicating the reactivity of the acetic acid moiety in such compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by the substituents present on the phenyl ring. For example, in the crystal structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid, molecules form centrosymmetric dimers through strong O—H···O hydrogen bonding. The electron-withdrawing bromine and electron-donating methoxy and acetyl groups affect the compound's reactivity and physical properties, such as melting point and solubility .
Wissenschaftliche Forschungsanwendungen
Entwicklung von Antibiotika
Die strukturelle Ähnlichkeit von 2-(2-Brom-5-methoxyphenyl)essigsäure mit marinen Naturstoffen deutet auf ihr Potenzial als Antibiotikum hin. Forschungen zeigen, dass Verbindungen mit ähnlichen Strukturen antibakterielle Aktivitäten gegen verschiedene Stämme aufweisen, einschließlich methicillin-empfindlicher und -resistenter Staphylococcus aureus .
Synthetische Chemie
Diese Verbindung dient als Baustein in der synthetischen Chemie zur Herstellung komplexerer Moleküle. Ihre Brom- und Essigsäure-Funktionalitäten machen sie zu einem vielseitigen Vorläufer für verschiedene Syntheserouten .
Arzneimittelforschung
Aufgrund ihres bioaktiven Potenzials kann This compound in der Arzneimittelforschung eingesetzt werden, insbesondere bei der Synthese neuer Pharmazeutika mit potenziellen therapeutischen Wirkungen .
Cheminformatik
In der Cheminformatik können die Daten dieser Verbindung verwendet werden, um die biologischen Aktivitäten und Eigenschaften neuer synthetischer Moleküle vorherzusagen, was die Entwicklung von Verbindungen mit gewünschten biologischen Aktivitäten unterstützt .
Molekularmodellierung
This compound: kann in molekularen Modellierungsstudien verwendet werden, um die Interaktion ähnlicher Verbindungen mit biologischen Zielstrukturen zu verstehen, was für das rationale Design von Medikamenten entscheidend ist .
Wirkmechanismus
Target of Action
It’s worth noting that methoxy-substituted cyclic compounds have been postulated to inhibit estrogen receptor (er) negative breast cancer growth in vitro .
Mode of Action
They react in this way with all bases, both organic (for example, the amines) and inorganic .
Action Environment
Such reactions occur in principle for solid carboxylic acids as well, but are slow if the solid acid remains dry .
Eigenschaften
IUPAC Name |
2-(2-bromo-5-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-7-2-3-8(10)6(4-7)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXHAKGPISSIIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442819 | |
| Record name | 2-(2-BROMO-5-METHOXYPHENYL)ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86826-93-9 | |
| Record name | 2-(2-BROMO-5-METHOXYPHENYL)ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-bromo-5-methoxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

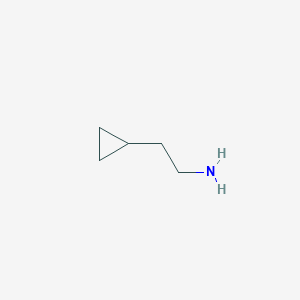
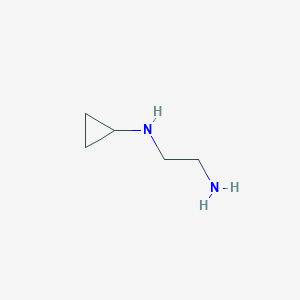
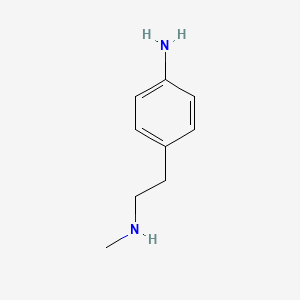



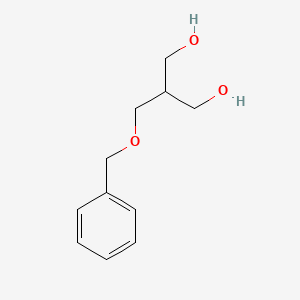
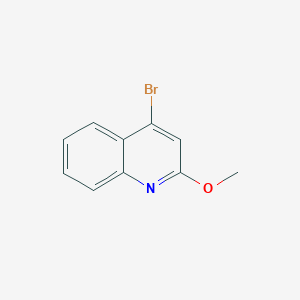
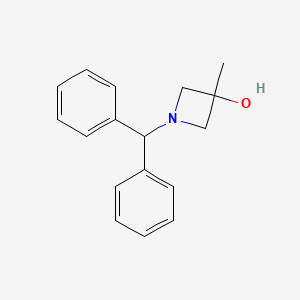
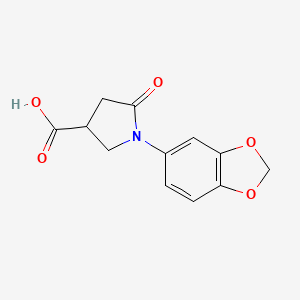
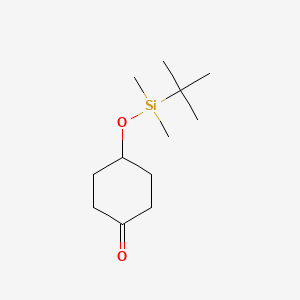
![3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1278511.png)
![2-[(2-bromophenyl)methyl]propanedioic Acid](/img/structure/B1278515.png)
